molecular formula C36H56O11 B2384743 Ilexhainanoside D CAS No. 1137648-52-2

Ilexhainanoside D

Katalognummer: B2384743
CAS-Nummer: 1137648-52-2
Molekulargewicht: 664.833
InChI-Schlüssel: PWXPWSCNXVCOCA-NVJNLHPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ilexhainanoside D is a triterpenoid saponin found in the leaves of Ilex hainanensis Merr., a plant commonly used in traditional Chinese medicine. This compound is known for its potential therapeutic effects, particularly in treating non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders .

Wissenschaftliche Forschungsanwendungen

Ilexhainanoside D has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.

    Biology: Investigated for its role in modulating biological pathways related to inflammation and metabolism.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders like NAFLD and cardiovascular diseases.

    Industry: Utilized in the development of herbal supplements and pharmaceuticals.

Wirkmechanismus

Target of Action

Ilexhainanoside D is a triterpenoid saponin extracted from Ilex hainanensis Merr . It is one of the main bioactive pharmaceutical ingredients with great potential to treat non-alcoholic fatty liver disease (NAFLD) .

Mode of Action

It is known that it has a significant effect on reducing inflammation and improving the intestinal barrier function .

Biochemical Pathways

It has been observed that this compound can reduce the ratio of firmicutes/bacteroidetes, reduce the relative abundance of desulfovibrio, and increase the relative abundance of akkermansia . These changes in gut microbiota profiles can lead to improved intestinal barrier function and reduced inflammation .

Pharmacokinetics

The pharmacokinetics of this compound were investigated in a study . The study found that the pharmacokinetic behaviors could be changed in NAFLD mice compared with control mice. The area under the plasma drug concentration–time curve and maximum plasma concentrations of this compound were greatly decreased in the NAFLD mice. The main residence time of its major metabolites were greatly increased in the nafld mice .

Result of Action

The result of this compound’s action is a significant reduction in the severity of NAFLD induced by a high-fat diet in a dose-dependent manner . It improves the intestinal barrier function, reduces the entry of lipopolysaccharide (LPS) into the circulation, and decreases the hepatic gene expression levels of proinflammatory cytokines .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For example, in a high-fat diet-induced NAFLD mouse model, this compound was able to significantly reduce the severity of NAFLD . This suggests that the efficacy of this compound may be influenced by dietary factors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Ilexhainanoside D typically involves extraction from the leaves of Ilex hainanensis Merr. The extraction process includes:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ilexhainanoside D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .

Vergleich Mit ähnlichen Verbindungen

Ilexhainanoside D is often compared with other triterpenoid saponins such as:

Uniqueness: this compound stands out due to its specific combination of anti-inflammatory and metabolic regulatory effects, making it a promising candidate for treating metabolic disorders .

Biologische Aktivität

Ilexhainanoside D (IhD) is a triterpenoid saponin derived from the leaves of Ilex hainanensis Merr., a plant recognized for its medicinal properties. This compound has garnered attention in recent years for its potential biological activities, particularly in the context of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders. Research indicates that IhD may exert various pharmacological effects, including anti-inflammatory, antioxidant, and hepatoprotective activities.

  • Hepatoprotective Effects : IhD has been shown to mitigate liver damage associated with NAFLD. A study demonstrated that the combination of IhD and another saponin, Ilexsaponin A1 (IsA), significantly reduced liver inflammation and improved intestinal barrier function in mice fed a high-fat diet (HFD) . This was evidenced by decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Cholesterol-Lowering Effects : IhD, in conjunction with IsA, has been reported to lower serum cholesterol levels and improve lipid metabolism. In NAFLD models, treatment with these compounds resulted in enhanced bile acid metabolism and altered gut microbiota composition, promoting beneficial bacteria associated with lipid metabolism .
  • Antioxidant Activity : The antioxidant properties of IhD contribute to its protective effects against oxidative stress in liver tissues. This action is crucial for preventing cellular damage and inflammation associated with metabolic disorders .

Pharmacokinetics

The pharmacokinetic profile of IhD shows that its absorption and bioavailability can be influenced by the presence of NAFLD. Studies utilizing UPLC-MS/MS methods revealed that the maximum concentration (Cmax) and area under the curve (AUC) for IhD were significantly altered in NAFLD mice compared to control groups, indicating a faster absorption rate but reduced overall exposure .

Data Table: Pharmacokinetic Parameters of this compound

ParameterControl GroupNAFLD Group
Cmax (ng/mL)239.90105.70
AUC (0-t) (ng·h/mL)259.64125.43
t1/2 (h)17.0210.66
MRT (0-t) (h)24.2715.15

Case Studies

  • NAFLD Treatment : In a controlled study involving C57BL/6 mice, administration of IhD combined with IsA significantly improved liver histopathology scores and reduced hepatic lipid accumulation after 8 weeks on a high-fat diet . The combination therapy showed a dose-dependent response in ameliorating NAFLD symptoms.
  • Gut Microbiota Modulation : Another study highlighted that treatment with IhD and IsA altered the gut microbiota composition, increasing the relative abundance of beneficial bacteria such as Akkermansia, which is linked to improved metabolic health . This suggests that IhD may play a role in gut-liver axis interactions.

Summary of Findings

This compound exhibits promising biological activity through multiple mechanisms, primarily focusing on liver protection and lipid metabolism regulation. Its synergistic effects with other saponins like IsA enhance its therapeutic potential against conditions such as NAFLD.

Eigenschaften

IUPAC Name

(3S,4R,4aR,6aR,6bS,8aR,12S,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H56O11/c1-31(2)13-15-36(30(45)47-28-26(41)25(40)24(39)19(17-37)46-28)16-14-33(4)18(23(36)27(31)42)7-8-20-32(3)11-10-22(38)35(6,29(43)44)21(32)9-12-34(20,33)5/h7,19-28,37-42H,8-17H2,1-6H3,(H,43,44)/t19-,20-,21-,22+,23-,24-,25+,26-,27+,28+,32-,33-,34-,35-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXPWSCNXVCOCA-YFIGHCCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.